[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol
Description
[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol is a pyrazole-based compound featuring a 3,4-dichlorophenyl substituent at position 5, a pyridin-2-yl group at position 1, and a hydroxymethyl (–CH2OH) group at position 3 of the pyrazole ring. This structure combines electron-withdrawing chlorine atoms, a nitrogen-rich pyridine ring, and a polar methanol group, conferring unique physicochemical properties.
Properties
CAS No. |
648869-71-0 |
|---|---|
Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-1-pyridin-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-5-4-10(7-13(12)17)14-8-11(9-21)19-20(14)15-3-1-2-6-18-15/h1-8,21H,9H2 |
InChI Key |
VEVWQARSXHMHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)CO)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carbaldehyde, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Polarity: The –CH2OH group enhances hydrophilicity compared to non-polar substituents (e.g., –CH2Cl in ), improving aqueous solubility but possibly reducing membrane permeability .
- Pharmacological Activity : The sodium salt derivative in , featuring a propionic acid chain, demonstrates how ionizable groups (e.g., –COO⁻Na⁺) can enhance bioavailability relative to neutral –CH2OH .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol can be represented as follows:
This compound features a dichlorophenyl group and a pyridine moiety attached to a pyrazole ring, contributing to its unique reactivity and biological profile.
The biological activity of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a crucial role in cancer cell proliferation.
- Receptor Modulation : It exhibits potential as a modulator of various receptors, including those involved in inflammatory responses and pain pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both bacterial and fungal strains.
Anticancer Activity
Research has demonstrated that [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HCT116 | 20 |
| HeLa | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole compounds, including [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol. The study highlighted its ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against drug-resistant strains. The results indicated that it not only inhibited the growth of common pathogens but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
